molecular formula C17H17N3O6S B2818812 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 900000-87-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2818812
CAS No.: 900000-87-5
M. Wt: 391.4
InChI Key: USMOWMUZMWFFSX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in many bioactive molecules . Compounds with similar structures have been synthesized and evaluated for their anticancer activity against various cancer cell lines .


Synthesis Analysis

Compounds with similar structures have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of similar compounds via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .

Scientific Research Applications

Antimicrobial Activity

Research on sulfonamide derivatives, such as the combination of sulfamoxole and trimethoprim (CN 3123), highlights their broad-spectrum antimicrobial efficacy against various bacterial infections, including those resistant to other antibiotics. The studies document successful clinical trials showcasing significant therapeutic effects in treating urinary tract infections, gastrointestinal tract infections, and respiratory tract infections, emphasizing the compounds' utility in combating bacterial pathogens (Eckstein, Etzel, & Wesenberg, 1976; Etzel & Wesenberg, 1976).

Enzyme Inhibition and Molecular Docking

Sulfonamide derivatives have been shown to inhibit various enzymes effectively, such as cholesterol esterase and tyrosinase, with potential therapeutic applications in managing conditions like hypercholesterolemia and hyperpigmentation. The studies include synthesis, characterization, and enzyme inhibition assays, complemented by molecular docking studies to understand the binding interactions and mechanisms underlying the inhibitory effects (Alyar et al., 2019).

Antioxidant and Anticancer Properties

Some synthesized sulfonamide derivatives exhibit significant antioxidant and anticancer activities, suggesting their potential as therapeutic agents in managing oxidative stress-related diseases and various cancers. These compounds have been tested in vitro against selected bacterial and fungal strains, showing promising results in free radical scavenging activity and inhibitory effects on cancer cell lines (Badgujar, More, & Meshram, 2017).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMOWMUZMWFFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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